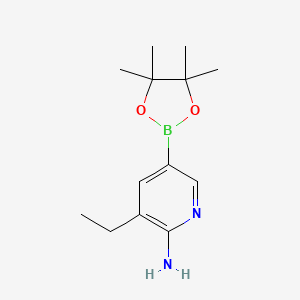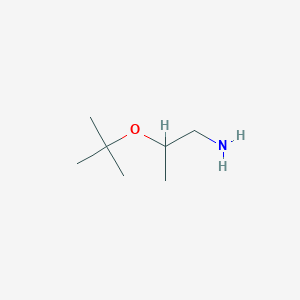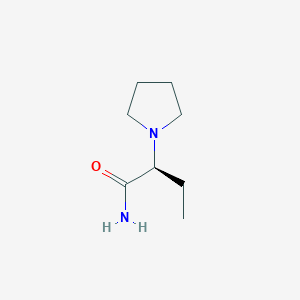
1-(4-fluorophenyl)-3-methyl-1H-pyrazole
Descripción general
Descripción
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole (4-FPP) is a heterocyclic compound belonging to the pyrazole family of organic compounds. It is an aromatic heterocycle with a five-membered ring structure containing one nitrogen atom and four carbon atoms. 4-FPP is an important building block for the synthesis of other organic compounds and is used in a variety of scientific and industrial applications. It has been studied for its potential applications in drug discovery, drug delivery, and other biomedical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Structural Analysis : 1-(4-fluorophenyl)-3-methyl-1H-pyrazole and related compounds have been synthesized and structurally characterized using single crystal diffraction. These compounds, including variants with different substitutions, have shown high yields and significant structural features such as planarity and specific molecular orientations (Kariuki et al., 2021).
Molecular and Crystal Structures
- Crystal Structure Analysis : Studies have explored the crystal structures of N-substituted pyrazolines, including variants of this compound. These analyses reveal the dihedral angles and conformations of these molecules, contributing to a better understanding of their structural properties (Loh et al., 2013).
Medicinal Chemistry and Drug Development
- Drug Synthesis and Characterization : The compound has been identified and characterized in the context of medicinal chemistry, contributing to the understanding of synthetic cannabinoids and their structural features. Such studies assist in differentiating between isomers and analyzing molecular properties (McLaughlin et al., 2016).
- Potential in Drug Discovery : Pyrazole derivatives, including those related to this compound, have been explored for their potential in novel drug discovery. Investigations into their antioxidant, anti-cancer, and anti-inflammatory properties underscore their relevance in the pharmaceutical field (Thangarasu et al., 2019).
Pharmaceutical Potential and Reactivity
- Computational Evaluation of Reactivity : Computational techniques like density functional theory and molecular docking have been utilized to evaluate the reactivity and pharmaceutical potential of pyrazole derivatives. These studies provide insights into their stability and possible medicinal applications (Thomas et al., 2018).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Various derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. These studies contribute to the potential use of these compounds in addressing bacterial and fungal infections (Ragavan et al., 2010).
Advanced Material Science
- Development of Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes containing derivatives of this compound have been synthesized, exhibiting blue phosphorescence at room temperature. These materials hold potential for advanced applications in light-emitting devices (Yang et al., 2005).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQJXVMSFEFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166588-10-9 | |
| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)

![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)

![2-[(1-carboxyethyl)amino]propanoic acid](/img/structure/B6598112.png)

![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)

![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
